

Synthesis of N-tert-Butyl 4-Aminophenylsulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	N-tert-Butyl 4-Aminophenylsulfonamide
Cat. No.:	B031986

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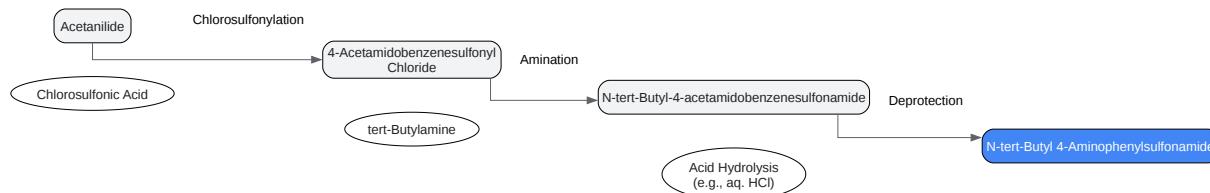
This in-depth technical guide provides a comprehensive overview of the synthesis of **N-tert-Butyl 4-Aminophenylsulfonamide**, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic routes, complete with experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

N-tert-Butyl 4-Aminophenylsulfonamide is a primary sulfonamide derivative with significant potential in the synthesis of various biologically active molecules. Its structural features, including the flexible sulfonamide linker and the bulky tert-butyl group, make it an attractive scaffold for the design of novel therapeutic agents. This guide outlines a reliable two-step synthetic pathway commencing from the readily available starting material, acetanilide.

Synthetic Pathway Overview

The synthesis of **N-tert-Butyl 4-Aminophenylsulfonamide** is most effectively achieved through a two-step process. The first step involves the protection of the amino group of aniline as an acetamide, followed by chlorosulfonylation to yield 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with tert-butylamine to form N-tert-butyl-4-acetamidobenzenesulfonamide. The final step is the deprotection of the acetamido group to yield the target compound.



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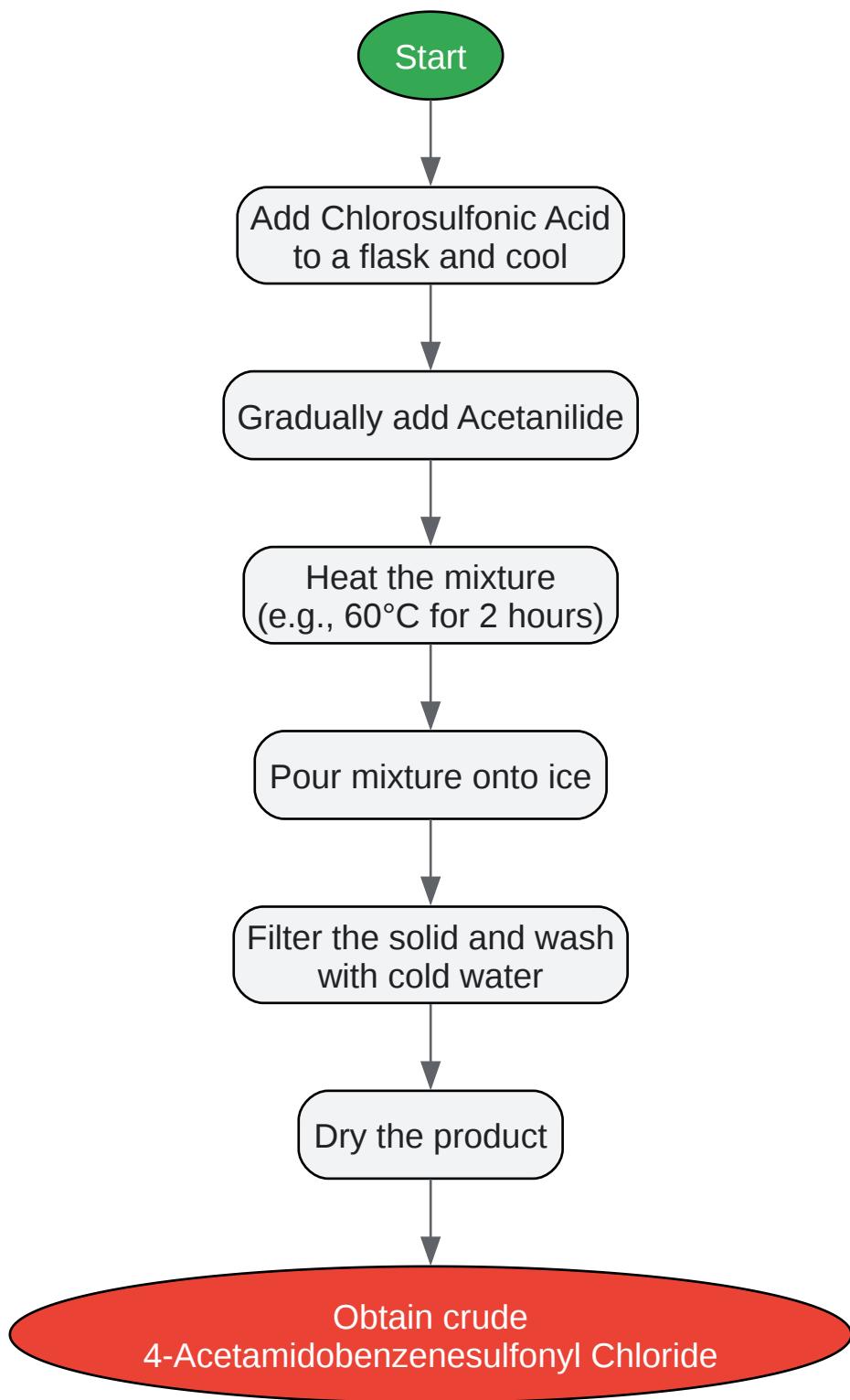
Caption: Overall synthetic pathway for **N-tert-Butyl 4-Aminophenylsulfonamide**.

Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This procedure outlines the chlorosulfonylation of acetanilide to produce the key intermediate, 4-acetamidobenzenesulfonyl chloride.

Experimental Workflow:

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Caption: Workflow for the synthesis of 4-Acetamidobenzenesulfonyl Chloride.

Detailed Protocol:

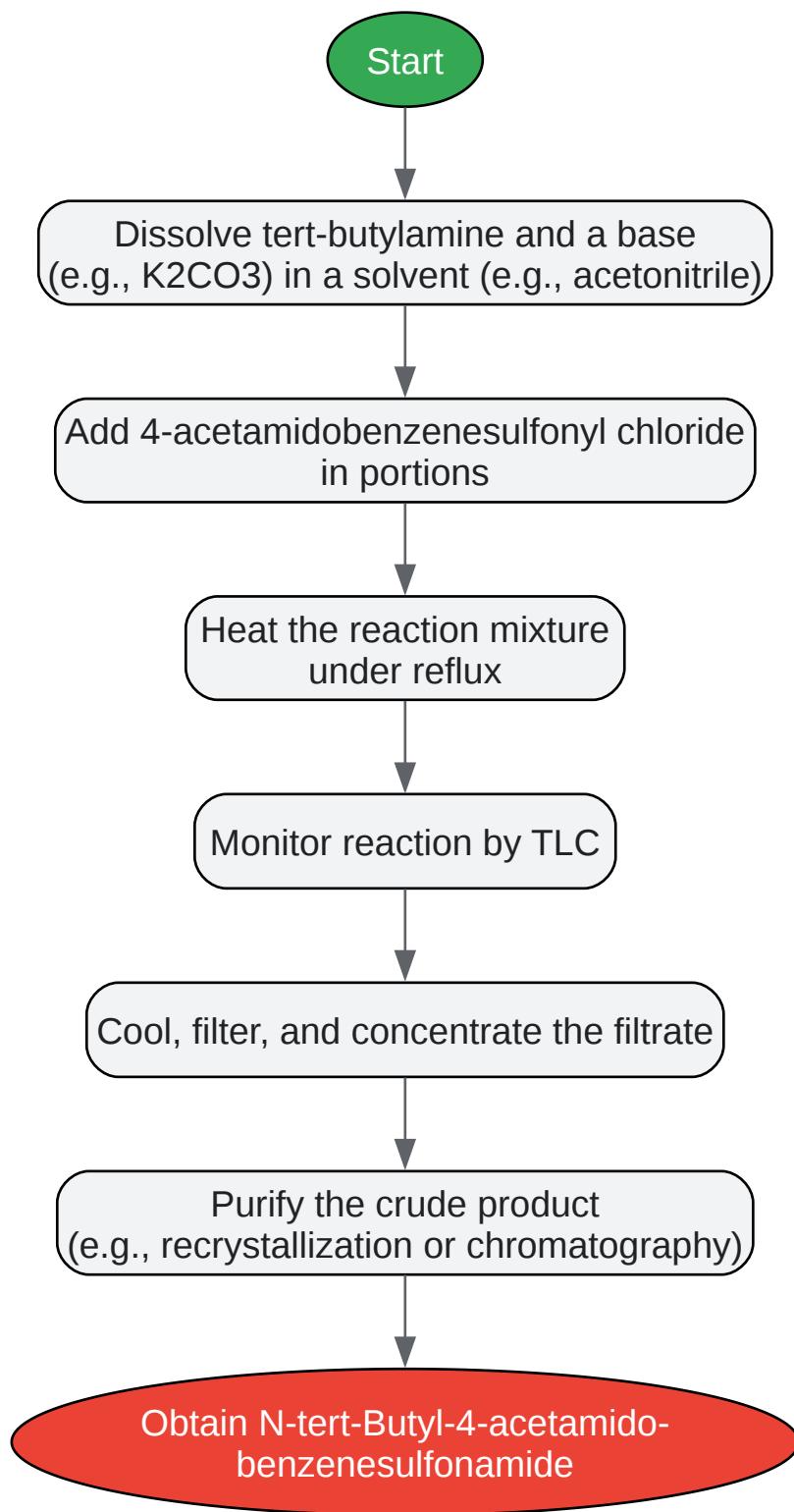
In a fume hood, a 500-mL round-bottomed flask equipped with a mechanical stirrer is charged with chlorosulfonic acid (165 mL, 2.49 moles). The flask is cooled in a water bath to approximately 15°C. Acetanilide (67.5 g, 0.5 mole) is added portion-wise over about 15 minutes, maintaining the temperature at around 15°C. A significant amount of hydrogen chloride gas is evolved during this addition. After the addition is complete, the reaction mixture is heated to 60°C for two hours. The reaction is considered complete when the evolution of gas ceases. The resulting syrupy liquid is then carefully and slowly poured with stirring into a beaker containing 1 kg of crushed ice. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water. The crude 4-acetamidobenzenesulfonyl chloride is then dried.

Parameter	Value	Reference
Yield	77-81% (crude)	
Melting Point	149°C (recrystallized from benzene)	
Appearance	Colorless prisms (recrystallized)	

Step 2: Synthesis of N-tert-Butyl-4-acetamidobenzenesulfonamide

This step involves the reaction of 4-acetamidobenzenesulfonyl chloride with tert-butylamine. The following protocol is based on analogous reactions of sulfonyl chlorides with amines.

Experimental Workflow:

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Caption: Workflow for the synthesis of N-tert-Butyl-4-acetamido-benzenesulfonamide.

Detailed Protocol:

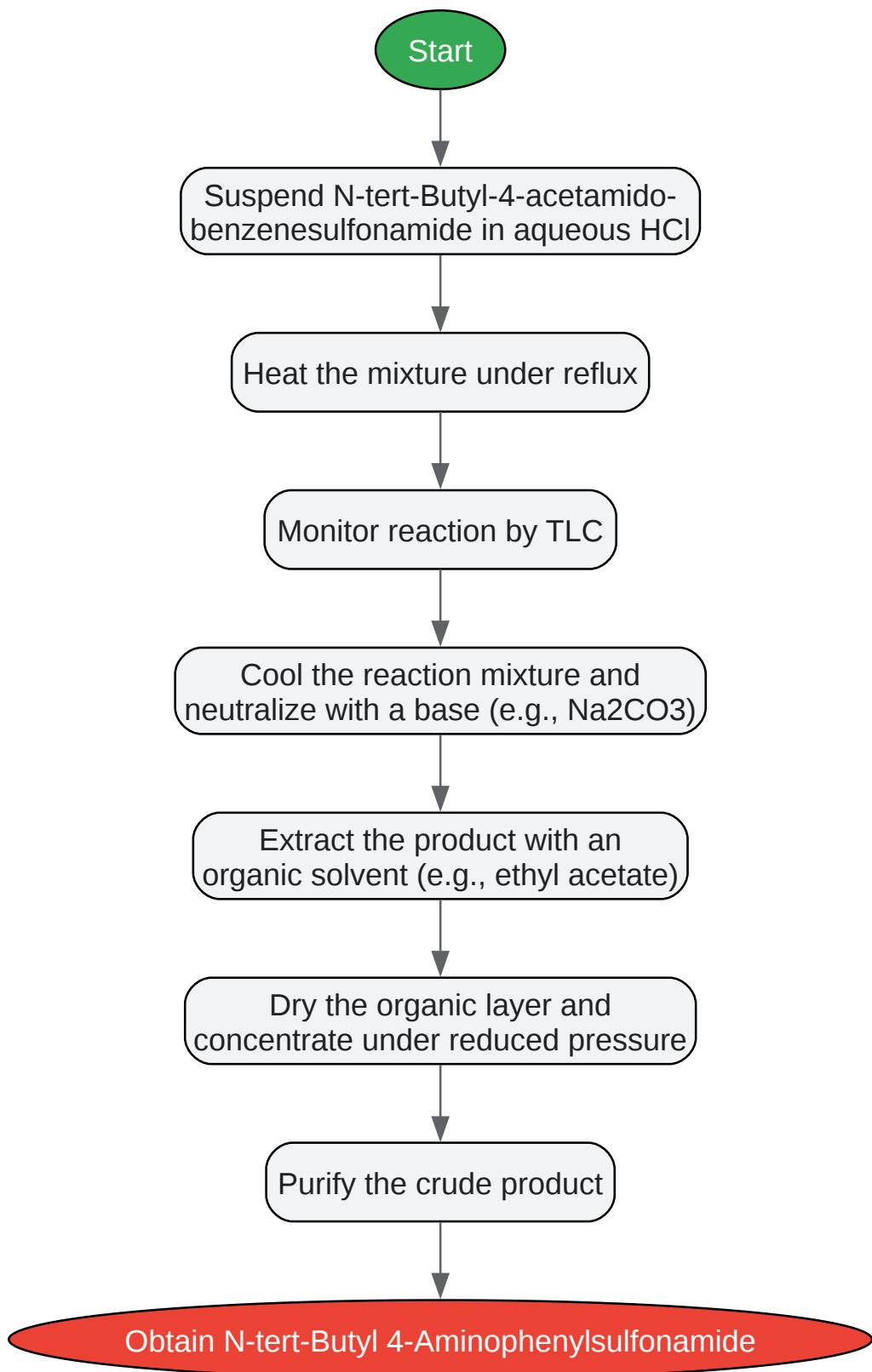
In a round-bottom flask, tert-butylamine (1.1 equivalents) and potassium carbonate (2 equivalents) are dissolved in dry acetonitrile. The mixture is stirred at room temperature. To this solution, 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) is added in small portions. After the addition is complete, the reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture is then cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product. The crude N-tert-butyl-4-acetamidobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter	Value	Reference
Yield	Estimated >80%	Based on analogous reactions[1]
Purity	>95% after recrystallization	Inferred

Step 3: Synthesis of N-tert-Butyl 4-Aminophenylsulfonamide (Deprotection)

The final step is the hydrolysis of the acetamido group to yield the desired product. This is typically achieved under acidic conditions.

Experimental Workflow:

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Caption: Workflow for the deprotection to **N-tert-Butyl 4-Aminophenylsulfonamide**.

Detailed Protocol:

N-tert-butyl-4-acetamidobenzenesulfonamide is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as indicated by TLC. The reaction mixture is then cooled to room temperature and carefully neutralized by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude **N-tert-Butyl 4-Aminophenylsulfonamide**. The product can be further purified by column chromatography or recrystallization.

Parameter	Value	Reference
Yield	Typically high (>90%)	Based on similar hydrolyses[2]
Purity	>98% after purification	Inferred

Data Summary

The following table summarizes the expected quantitative data for the synthesis of **N-tert-Butyl 4-Aminophenylsulfonamide**.

Step	Product	Starting Materials	Reagents	Solvent	Typical Yield	Purity
1	4-Acetamido- benzenesulfonamide Chloride	Acetanilide Ifonyl Chloride	Chlorosulfonic Acid	None	77-81%	>95% (crude)
2	4-N-tert- Butyl-4-acetamido- benzenesulfonamide Ifonamide	Acetamido- benzenesulfonamide Ifonyl Chloride, tert-Butylamine	K ₂ CO ₃	Acetonitrile	>80%	>95%
3	N-tert-Butyl- 4-Aminophenylsulfonamide	N-tert- Butyl-4-acetamido- benzenesulfonamide Ifonamide	aq. HCl, aq. Na ₂ CO ₃	Water, Ethyl Acetate	>90%	>98%

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of **N-tert-Butyl 4-Aminophenylsulfonamide**. The described two-step pathway, involving the formation and subsequent deprotection of an acetamide-protected intermediate, offers a reliable and high-yielding route to this valuable compound. The provided experimental protocols and data will be a useful resource for researchers and professionals in the field of drug discovery and development.

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